molecular formula C21H21FN2O3S2 B2888913 N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 890792-16-2

N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2888913
CAS No.: 890792-16-2
M. Wt: 432.53
InChI Key: JNUQDOGSYVARHB-UHFFFAOYSA-N
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Description

N²-(2,5-Dimethylphenyl)-3-(ethanesulfonyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a structurally complex heterocyclic compound featuring a thiophene core substituted with two amine groups, a 2,5-dimethylphenyl group, an ethanesulfonyl moiety, and a 4-fluorobenzoyl unit. Its molecular formula is inferred as C₂₁H₂₀FN₃O₃S₂ (molecular weight ≈ 453.52 g/mol).

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S2/c1-4-29(26,27)20-17(23)19(18(25)14-7-9-15(22)10-8-14)28-21(20)24-16-11-12(2)5-6-13(16)3/h5-11,24H,4,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUQDOGSYVARHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, ethylsulfonyl, and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific transformation being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to therapeutic effects. Studies may focus on its activity against specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings. Its unique chemical properties could impart desirable characteristics, such as increased durability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would be elucidated through detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Thiophene-2,4-diamine C₂₁H₂₀FN₃O₃S₂ ~453.52 Ethanesulfonyl, 4-fluorobenzoyl, dimethylphenyl
N-(2,5-Dimethylphenyl)-5-[(ethanesulfonyl)(methyl)amino]-1-benzothiophene-2-carboxamide Benzothiophene C₂₀H₂₂N₂O₃S₂ 402.53 Ethanesulfonyl, carboxamide, methylamino
Bis-pyrimidine derivatives Bis-thieno[2,3-b]thiophene Varies ~350–450 Pyrimidine, acetyl, dimethylthiophene

Key Observations :

  • Core Structure : The target compound’s thiophene core is less lipophilic than the benzothiophene in ’s analogue but more rigid than bis-heterocycles in .
  • Functional Groups : The ethanesulfonyl group is shared with the benzothiophene analogue, but the target’s 4-fluorobenzoyl and diamine groups differentiate its electronic profile.

Functional Group Analysis

  • Ethanesulfonyl (C₂H₅SO₂) : Enhances solubility via polar interactions and may mimic sulfonamide drugs (e.g., antibacterial agents). Present in both the target and ’s compound.
  • Diamine vs. Carboxamide : The target’s diamine structure allows for hydrogen bonding with biological targets, contrasting with the carboxamide in ’s compound, which offers dipole interactions .

Biological Activity

N2-(2,5-Dimethylphenyl)-3-(ethanesulfonyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a complex organic compound belonging to the thiophene derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C21H22N2O4S2
  • Molecular Weight : 430.5 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a thiophene ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. The 2,5-dimethylphenyl scaffold is known for its broad-spectrum antibacterial and antifungal activities against various pathogens, including drug-resistant strains.

  • Antibacterial Activity :
    • Compounds derived from the 2,5-dimethylphenyl structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of the thiophene ring and sulfonamide group enhances their interaction with bacterial enzymes and cell membranes, leading to increased antimicrobial efficacy .
  • Antifungal Activity :
    • The compound has demonstrated significant antifungal activity against strains of Candida, including drug-resistant variants like Candida auris. This is particularly notable given the increasing prevalence of antifungal resistance .

Anticancer Activity

The anticancer properties of thiophene derivatives have been extensively studied. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • Caco-2 (colon cancer)

Research indicates that modifications to the thiophene core can significantly influence the cytotoxicity and selectivity of these compounds towards cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives.

Functional GroupEffect on Activity
EthanesulfonylEnhances solubility and bioavailability
FluorobenzoylIncreases binding affinity to target proteins
DimethylphenylContributes to antimicrobial properties

The combination of these functional groups results in a compound with a multifaceted mechanism of action against both microbial pathogens and cancer cells.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated various thiophene derivatives for their antibacterial properties. The results indicated that those containing the 2,5-dimethylphenyl group exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .
  • Cytotoxicity Assessment :
    • In a cytotoxicity screening involving several tumor cell lines, compounds similar to this compound showed promising results with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

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